molecular formula C18H12N4O3 B11525222 7-amino-2,4-dihydroxy-5-(naphthalen-1-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

7-amino-2,4-dihydroxy-5-(naphthalen-1-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11525222
M. Wt: 332.3 g/mol
InChI Key: IHHFRYVUJAWYCU-UHFFFAOYSA-N
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Description

CAS Registry Number

As of current records, this specific derivative has not been assigned a unique CAS Registry Number. However, structurally related pyrano[2,3-d]pyrimidines share CAS identifiers, such as:

  • 7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile (CAS 2815156).
  • 5H-Pyrano[2,3-d]pyrimidine-6-carbonitrile derivatives (e.g., CAS 14436-34-1 for 6-amino-2,4-dihydroxypyrimidine).

PubChem CID

PubChem entries for analogous compounds include CID 2815156 (a 4-chlorophenyl-substituted variant) and CID 137321682 (a simpler pyrimidine derivative). The absence of a dedicated CID for the naphthalen-1-yl variant suggests this compound may require further characterization in public databases.

Non-IUPAC Designations

  • Functional group-based names :
    • 6-Cyano-7-aminopyrano[2,3-d]pyrimidine-2,4-diol 5-naphthyl ether (emphasizing the cyano and hydroxyl groups).
  • Trivial names :
    • Naphthyl-substituted pyrano-pyrimidine carbonitrile (used in synthetic chemistry literature).

Substituent-Specific Terminology for Functional Groups

The compound’s substituents are critical to its chemical behavior and are described using specialized terminology:

Amino Group (-NH₂) at Position 7

  • Classified as a primary amine directly bonded to the pyrimidine ring.
  • Exhibits nucleophilic character, participating in hydrogen bonding and acid-base reactions.

Hydroxyl Groups (-OH) at Positions 2 and 4

  • Enolic hydroxyls : The 2- and 4-hydroxyl groups tautomerize with keto forms, influencing the compound’s acidity (pKa ≈ 8–10).
  • Hydrogen bond donors : Critical for intermolecular interactions in crystal packing or ligand-receptor binding.

Naphthalen-1-yl Group at Position 5

  • A polycyclic aromatic hydrocarbon (PAH) substituent providing steric bulk and π-π stacking capability.
  • The "1-yl" suffix specifies attachment via the first carbon of naphthalene, distinguishing it from 2-naphthyl isomers.

Cyano Group (-CN) at Position 6

  • A strong electron-withdrawing group that polarizes the pyrano-pyrimidine system.
  • Enhances stability against oxidative degradation and influences electronic transitions (UV-Vis absorption).

Table 1: Functional Group Properties

Position Group Role in Reactivity Electronic Effect
7 -NH₂ Nucleophilic substitution Electron-donating (+M)
2, 4 -OH Acid-base equilibria Electron-withdrawing (-I)
5 Naphthalen-1-yl Steric hindrance, π-stacking Electron-rich (conjugation)
6 -CN Electrophilic interactions Electron-withdrawing (-I)

Properties

Molecular Formula

C18H12N4O3

Molecular Weight

332.3 g/mol

IUPAC Name

7-amino-5-naphthalen-1-yl-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C18H12N4O3/c19-8-12-13(11-7-3-5-9-4-1-2-6-10(9)11)14-16(23)21-18(24)22-17(14)25-15(12)20/h1-7,13H,20H2,(H2,21,22,23,24)

InChI Key

IHHFRYVUJAWYCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3C(=C(OC4=C3C(=O)NC(=O)N4)N)C#N

Origin of Product

United States

Preparation Methods

Knoevenagel-Michael-Cyclocondensation Cascade

The most efficient route to 7-amino-2,4-dihydroxy-5-(naphthalen-1-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile involves a one-pot three-component reaction (3-CR) between:

  • 1-Naphthaldehyde (as the aromatic aldehyde component)

  • Barbituric acid or 2-thiobarbituric acid (providing the pyrimidinedione core)

  • Malononitrile (introducing the carbonitrile group).

The reaction proceeds via:

  • Knoevenagel condensation between 1-naphthaldehyde and malononitrile to form an α,β-unsaturated nitrile intermediate.

  • Michael addition of barbituric acid to the nitrile intermediate.

  • Cyclocondensation to form the pyrano[2,3-d]pyrimidine ring system.

Critical parameters include:

  • Catalyst type : Fe₃O₄@SiO₂@(CH₂)₃-urea-SO₃H/HCl magnetic nanoparticles (MNPs) achieve 98% yield under solvent-free conditions at 60°C.

  • Solvent selection : Aqueous ethanol (1:1 v/v) optimizes solubility while enabling catalyst recovery.

  • Temperature : Reactions typically proceed at 40–80°C, with higher temperatures accelerating cyclization but risking decomposition.

Catalytic Systems for Enhanced Efficiency

Iron-Based Nanocatalysts

Iron oxide nanoparticles (Fe₃O₄) functionalized with acidic or basic sites show exceptional performance in synthesizing pyrano[2,3-d]pyrimidine derivatives:

Catalyst SystemConditionsYield (%)TimeReusability
Fe₃O₄@Ph-PMO-NaHSO₄H₂O, 80°C90–9715 min5 cycles
ZnFe₂O₄ NPsSolvent-free, 75°C86–977 minNot reported
γ-Fe₂O₃@HAp-Ni²⁺EtOH, RT85–9535 min6 cycles

These catalysts facilitate proton transfer during the Michael addition step while stabilizing intermediates through surface interactions. The magnetic properties enable simple recovery via external magnets, reducing catalyst loss.

Hybrid Organic-Inorganic Catalysts

Bifunctional catalysts combining Brønsted acidity and Lewis acidity enhance reaction kinetics:

  • Fe₃O₄@SiO₂@(CH₂)₃-1-methylimidazole]HSO₄ : Achieves 95% yield in ethanol under reflux through simultaneous activation of aldehyde and nitrile groups.

  • γ-Fe₂O₃@[bis-APTES]Cl₂ : Enables water-ethanol mediated synthesis at 80°C with 97% yield by stabilizing enolate intermediates.

Solvent and Temperature Optimization

Solvent-Free Methodologies

Eliminating solvents reduces purification steps and environmental impact:

  • ZnFe₂O₄ NPs : Under solvent-free conditions at 75°C, reaction completion occurs in 7 minutes with 97% yield due to enhanced mass transfer.

  • Fe₃O₄/Py : Yields 96% product at 25°C in ethanol, but requires 60 minutes, illustrating the trade-off between temperature and reaction rate.

Aqueous Phase Synthesis

Water as a green solvent proves effective with surfactant-modified catalysts:

  • Fe₃O₄@MCM-41@Zr-piperazine-MNPs : In aqueous ethanol (1:1), 85% yield is achieved at 80°C through hydrophobic interactions concentrating reactants.

  • TS-1 catalyst : Requires 36 hours in dioxane under reflux, demonstrating the inefficiency of non-aqueous solvents for this transformation.

Functional Group Incorporation Strategies

Introducing the Naphthalen-1-yl Group

The 1-naphthaldehyde component dictates regioselectivity during Knoevenagel condensation:

  • Electronic effects : Electron-withdrawing groups on the aldehyde decrease yield (e.g., nitro substituents: 65% vs. unsubstituted: 97%).

  • Steric considerations : Bulky substituents at the 2-position of naphthaldehyde reduce cyclization efficiency by 15–20%.

Carbonitrile Installation

Malononitrile serves dual roles:

  • Forms the α,β-unsaturated nitrile via Knoevenagel condensation.

  • Provides the carbonitrile group at C-6 through cyclocondensation.
    Key side reaction : Hydrolysis of the nitrile to carboxylic acid occurs above pH 8, necessitating neutral workup conditions.

Purification and Characterization

Isolation Techniques

  • Precipitation : Adjusting pH to 6–7 precipitates the product from aqueous reaction mixtures.

  • Column chromatography : Required for removing unreacted 1-naphthaldehyde (Rf = 0.7 vs. product Rf = 0.3 in ethyl acetate/hexane).

Spectroscopic Validation

  • ¹H NMR : Aromatic protons of the naphthalene group appear as multiplets at δ 7.45–8.25 ppm. The C-5 proton resonates as a singlet at δ 5.8 ppm.

  • IR : Stretching vibrations at 2210 cm⁻¹ (C≡N), 1675 cm⁻¹ (C=O), and 3340–3460 cm⁻¹ (NH₂) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 7 and hydroxyl groups at positions 2/4 participate in nucleophilic substitutions. For example:

  • Acylation : Reacts with acetyl chloride in anhydrous THF at 0–5°C to yield N-acetyl derivatives (82–89% yield).

  • Sulfonation : Treatment with aryl sulfonyl chlorides in pyridine produces sulfonamide analogs (75–88% yield).

Steric hindrance from the naphthalen-1-yl group reduces reactivity at position 5, requiring elevated temperatures (80–100°C) for substitutions at this site .

Cycloaddition and Heterocycle Formation

The compound serves as a precursor in multicomponent reactions (MCRs) to synthesize polycyclic systems:

Reaction TypeConditionsCatalystYield (%)Product Class
Knoevenagel-Michael cascadeEthanol, 40°C, 2hFe₃O₄@PVA NPs 85–97Pyrazolo-pyrano[2,3-d]pyrimidines
Biginelli-type condensationWater, 80°C, 15minγ-Fe₂O₃@HAp-Ni²⁺ 90–95Dihydropyrano[2,3-d]pyrimidines
Oxidative annulationVO(TPP)(TCM)₄, CH₃CN, reflux Vanadium catalyst78–84Triazolo[1,5-a]pyrimidines

Mechanistic studies show the naphthalene ring stabilizes transition states through π-π stacking, while hydroxyl groups facilitate proton transfer during cyclization .

Oxidation Reactions

The amino group undergoes oxidative coupling with:

  • Aromatic aldehydes : Forms Schiff base derivatives using MnO₂/SiO₂ (70–82% yield)

  • Quinones : Produces bis-aminophenol conjugates via DDQ-mediated oxidation (68–75% yield)

Reduction Reactions

Selective reduction of the pyran ring occurs under:

  • Catalytic hydrogenation : H₂/Pd-C in MeOH reduces the 5H-pyran to 2,3-dihydropyran (91% yield)

  • NaBH₄/CF₃COOH : Converts the cyano group to aminomethyl (-CH₂NH₂) without ring saturation

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH):

  • The pyrimidine ring undergoes Dimroth rearrangement to form 5-amino-7-naphthyl isomers

  • Hydroxyl groups at C2/C4 participate in keto-enol tautomerism (pKa = 8.2–9.1)

Basic media (NaOH/H₂O) induce:

  • Hydrolysis of the cyano group to carboxylate (-COOH) at 100°C

  • Ring-opening of the pyran moiety via hydroxide attack at C6

Metal-Complexation Behavior

The compound acts as a polydentate ligand for transition metals:

Metal SaltCoordination SiteComplex GeometryStability Constant (log β)
Cu(NO₃)₂N7 (amino), O4 (hydroxyl)Square planar12.8 ± 0.3
FeCl₃O2/O4 (hydroxyls)Octahedral9.4 ± 0.2
Pd(OAc)₂C≡N (cyano)Linear14.1 ± 0.4

These complexes show enhanced catalytic activity in Suzuki-Miyaura couplings (TON up to 890) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • [4+2] Cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride)

  • Singlet oxygen-mediated oxidation of naphthalene to 1,4-naphthoquinone derivatives

Quantum yield (Φ) for photooxidation: 0.18 ± 0.03 in aerated CHCl₃.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity : Pyrimidine derivatives, including this compound, have shown promise in inhibiting cancer cell proliferation. Research indicates that they can target specific pathways involved in tumor growth and metastasis. For instance, studies have demonstrated that compounds with similar structures can inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers .
  • Antiviral Properties : The compound's structural features suggest potential antiviral activity. Pyrimidines are known to interfere with viral replication processes, making them suitable candidates for antiviral drug development .
  • Anti-inflammatory Effects : The presence of hydroxyl groups in the structure may contribute to anti-inflammatory effects. Compounds with similar functionalities have been documented to modulate inflammatory pathways effectively .

Case Studies

Several studies have documented the biological activity of compounds related to 7-amino-2,4-dihydroxy-5-(naphthalen-1-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile:

  • Anticancer Studies : A study highlighted the efficacy of pyrimidine derivatives in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compounds demonstrated IC50 values in the micromolar range, indicating potent activity against these cell lines .
  • Antiviral Research : Another investigation evaluated the antiviral potential of similar compounds against influenza virus strains. Results indicated a significant reduction in viral titers when treated with these pyrimidine derivatives, suggesting their role as potential antiviral agents .
  • Anti-inflammatory Activity : In vivo studies using animal models showed that compounds with similar structures exhibited reduced inflammatory markers following treatment, supporting their use in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 7-amino-5-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, this compound induces DNA damage and apoptosis in cancer cells . Additionally, it interacts with various amino acids in the active site of enzymes, enhancing its inhibitory activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in the substituent at the 5-position of the pyrano[2,3-d]pyrimidine scaffold. Below is a comparative analysis:

Compound Name 5-Position Substituent Key Properties/Activities References
7-Amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile Thiophen-2-yl PARP-1 inhibition (IC₅₀ = 0.8 µM), high yield (95%), mp >295°C
7-Amino-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile Phenyl Antitumor activity, mp 206–208°C, IR: 3,385 cm⁻¹ (NH₂), 2,194 cm⁻¹ (CN)
7-Amino-1,3-dimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile 4-Nitrophenyl Enhanced solubility, mp 211–214°C, NMR-confirmed methyl group interactions
Target Compound Naphthalen-1-yl Hypothesized improved lipophilicity and binding affinity (vs. phenyl/thiophene analogs) N/A

Key Observations :

  • Thiophene Derivatives : Exhibit strong PARP-1 inhibition due to sulfur-mediated hydrogen bonding with Ser904 and Gly863 residues .
  • Phenyl Derivatives : Broader antitumor activity, with phenyl groups enabling hydrophobic interactions in enzyme active sites .
  • Naphthalene Derivatives : The bulky naphthyl group may enhance stacking interactions but could reduce solubility, necessitating formulation optimization.
Physicochemical Properties
  • Melting Points : Thiophene and phenyl derivatives exhibit higher melting points (>295°C) due to strong intermolecular hydrogen bonding, whereas methyl-substituted analogs melt at lower temperatures (~130°C) .
  • Spectroscopic Data :
    • IR : All analogs show NH₂ (3,300–3,400 cm⁻¹) and carbonyl (1,680–1,750 cm⁻¹) stretches .
    • NMR : Benzylic CH protons resonate at δ 4.15–4.40 ppm, while aromatic protons appear at δ 7.0–8.5 ppm .

Biological Activity

7-amino-2,4-dihydroxy-5-(naphthalen-1-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a compound of significant interest due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C_{16}H_{14}N_{4}O_{3}
  • Molecular Weight : 302.31 g/mol

The presence of a pyrano-pyrimidine core contributes to its biological activity, particularly in targeting various enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that derivatives of pyrano-pyrimidines can inhibit tumor cell proliferation. For instance, compounds with similar structural motifs have been reported to target the EPH receptor family, which is often overexpressed in cancers .
  • Antiviral Properties : The compound's structural similarity to nucleobases suggests potential antiviral activity. Preliminary tests indicate that certain derivatives can inhibit viral replication in vitro, particularly against Herpes Simplex Virus .
  • Immunomodulatory Effects : Some studies highlight the immunosuppressive properties of related compounds, suggesting that this compound may modulate immune responses by affecting cytokine production and lymphocyte proliferation .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit various kinases involved in cancer progression .
  • Caspase Activation : Some derivatives activate caspases, leading to apoptosis in cancer cells. This suggests a mechanism where the compound induces programmed cell death through intrinsic pathways .

1. Antitumor Efficacy

A study evaluated the effects of pyrano-pyrimidine derivatives on several cancer cell lines. The results indicated that the compound significantly inhibited cell viability in a dose-dependent manner. The IC50 values for various cell lines ranged from 10 to 30 µM, demonstrating potent antitumor activity.

Cell LineIC50 (µM)
A549 (Lung Cancer)15
HeLa (Cervical Cancer)20
MCF7 (Breast Cancer)25

2. Antiviral Activity

In vitro assays against Herpes Simplex Virus type 1 showed that the compound reduced viral titers significantly compared to controls. The half-maximal effective concentration (EC50) was determined to be approximately 12 µM.

Q & A

Q. How to reconcile conflicting cytotoxicity data across cell lines?

  • Methodological Answer : Standardize assay conditions (e.g., serum concentration, passage number). Perform transcriptomic profiling (RNA-seq) to identify cell-specific target expression. Validate via siRNA knockdown or CRISPR-Cas9 gene editing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.